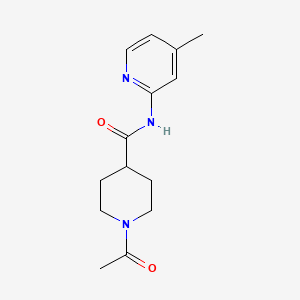

1-acetyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-acetyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, commonly known as MPAC, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. MPAC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesized compound 1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide has been investigated for its antibacterial efficacy. Specifically, it was tested against extended-spectrum β-lactamase (ESBL)-producing clinical strains of Escherichia coli (E. coli) ST131 . ESBL-producing bacteria are notorious for their resistance to common antibiotics, making them a significant health concern. The study found that certain analogues of this compound (designated as 4a and 4c) exhibited high antibacterial activity against ESBL E. coli strains. These compounds interacted effectively with the β-lactamase enzyme, which plays a crucial role in bacterial resistance mechanisms.

Material Science Applications

Heterocyclic compounds, including pyridine derivatives like our compound of interest, often find applications in material science. For instance, they serve as fluorescent sensors, dyestuffs, brightening agents, and analytical reagents . Researchers explore their potential in developing novel materials with specific properties.

Antifibrotic Agents

In the context of liver fibrosis, compounds that inhibit collagen synthesis are valuable. While not directly studied for this compound, related pyridine derivatives have demonstrated antifibrotic activity. For example:

- Sorafenib , a vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitor, reduces collagen deposition in liver fibrosis models .

- N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) inhibits collagen synthesis by inactivating hepatic stellate cells responsible for collagen production .

- Other compounds like ethyl 3,4-dihydroxybenzoate , S4682 , and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have also shown antifibrotic effects .

Tuberculosis Research

While not directly studied for tuberculosis, pyrazine-2-carboxamides (similar in structure to our compound) have exhibited potent anti-tubercular activity. For instance, compounds like N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and others displayed activity four times higher than the standard drug pyrazinamide (PZA) . Further exploration may reveal similar properties for our compound.

Propiedades

IUPAC Name |

1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-6-15-13(9-10)16-14(19)12-4-7-17(8-5-12)11(2)18/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHPXRGHBRABOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)

![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)

![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)

![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)

![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)

![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)

![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)

![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5404796.png)

![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)

![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)